molecular formula C18H22ClN3O2 B000734 Ondansetron hydrochloride CAS No. 99614-01-4

Ondansetron hydrochloride

Numéro de catalogue B000734
Numéro CAS: 99614-01-4
Poids moléculaire: 347.8 g/mol
Clé InChI: MKBLHFILKIKSQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ondansetron hydrochloride is the dihydrate, racemic form of ondansetron and a selective blocking agent of the serotonin 5-HT3 receptor . It is used to prevent nausea and vomiting that may be caused by surgery, cancer chemotherapy, or radiation treatment .


Synthesis Analysis

A process useful for making ondansetron involves reacting a carbazolone in a reaction mixture comprising a carbazolone of formula (2), a formaldehyde or precursor thereof, and an amine of formula (3) in a non-aqueous polar solvent and in the presence of a water binding agent .


Molecular Structure Analysis

The molecular formula of Ondansetron hydrochloride is C18H20ClN3O . Its average mass is 329.824 Da and its monoisotopic mass is 329.129486 Da .


Chemical Reactions Analysis

Efficient and robust synthetic processes of active pharmaceutical ingredients (APIs) are highly desirable, and continuous flow chemistry is a critical component of this endeavor . The synthesis of an ondansetron precursor in a continuous flow manner, followed by a two-step, one-pot batch process to give the API in an overall 65% isolated yield .


Physical And Chemical Properties Analysis

Ondansetron hydrochloride is a solid white to off-white powder . It is sparingly soluble in water and in alcohol; soluble in methanol; slightly soluble in isopropyl alcohol and in dichloromethane; very slightly soluble in acetone, in chloroform, and in ethyl acetate .

Applications De Recherche Scientifique

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ondansetron is extensively used to prevent nausea and vomiting caused by cytotoxic chemotherapy drugs. It’s effective in blocking the 5-HT3 receptors both centrally in the chemoreceptor trigger zone and peripherally in the gastrointestinal tract, which are involved in inducing vomiting reflexes during chemotherapy .

Postoperative Nausea and Vomiting (PONV)

Post-surgical patients often experience nausea and vomiting, which can be mitigated by Ondansetron. Its application in postoperative care helps improve patient comfort and may reduce the length of hospital stays by preventing the complications associated with PONV .

Radiation-Induced Nausea and Vomiting

Similar to CINV, Ondansetron is used to alleviate nausea and vomiting in patients undergoing radiotherapy, especially when the treatment involves the abdomen, which is highly susceptible to radiation-induced emesis .

Parenteral Nutrition Admixture Stability

In parenteral nutrition, especially for cancer patients, Ondansetron can be added to the nutrition admixture to manage nausea and vomiting. Research has shown that Ondansetron remains stable in these admixtures, ensuring the efficacy of the antiemetic therapy alongside nutritional support .

Transdermal Delivery Systems

To overcome the challenges of low bioavailability and rapid elimination, Ondansetron has been formulated into transdermal delivery systems like bilosomes. These systems enhance the drug’s permeation through the skin, providing a sustained therapeutic effect and improving patient compliance .

Floating Drug Delivery Systems

Ondansetron has been incorporated into floating drug delivery systems designed to have a prolonged gastric residence time. This approach aims to maximize the drug’s availability at the site of absorption and improve its therapeutic efficacy, particularly for conditions requiring a localized effect in the stomach .

Mécanisme D'action

Target of Action

Ondansetron Hydrochloride, also known as Ondansetron HCl or Ondemet, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

Ondansetron HCl acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . By binding to these receptors, it blocks the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . This interaction prevents the initiation of the vomiting reflex, thereby controlling nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by Ondansetron HCl is the serotonergic pathway . By blocking the 5-HT3 receptors, Ondansetron HCl inhibits the action of serotonin, disrupting the signal transmission within this pathway . This disruption can prevent the onset of nausea and vomiting, particularly those induced by cytotoxic chemotherapy and postoperative procedures .

Pharmacokinetics

Ondansetron HCl exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

These properties influence the drug’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Ondansetron HCl’s action primarily involve the prevention of nausea and vomiting. By blocking the 5-HT3 receptors, it inhibits the action of serotonin, preventing the initiation of the vomiting reflex . This results in the effective control of nausea and vomiting, particularly those induced by cytotoxic chemotherapy and postoperative procedures .

Action Environment

The action, efficacy, and stability of Ondansetron HCl can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s age and liver function . Elderly patients and those with hepatic impairment may have reduced clearance of the drug, leading to increased plasma concentrations . Additionally, the drug’s efficacy can be influenced by the severity of the emetogenic challenge, such as the type and dose of cytotoxic chemotherapy .

Safety and Hazards

Ondansetron hydrochloride is toxic if swallowed. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes damage to organs through prolonged or repeated exposure (cardiovascular system, liver, nervous system). It is very toxic to aquatic life .

Orientations Futures

Ondansetron is a World Health Organization essential medicine . The ongoing interest in efficient synthetic processes for APIs and the clinical importance of ondansetron has prompted investigations into continuous synthesis approaches to this API .

Propriétés

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLHFILKIKSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99614-02-5 (Parent)
Record name Ondansetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701027913
Record name Ondansetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Zofran

CAS RN

99614-01-4
Record name Ondansetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ondansetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ondansetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONDANSETRON HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999F27MAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ondansetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Ondansetron hydrochloride
Reactant of Route 3
Ondansetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Ondansetron hydrochloride
Reactant of Route 5
Reactant of Route 5
Ondansetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Ondansetron hydrochloride

Q & A

Q1: How does Ondansetron Hydrochloride exert its antiemetic effect?

A1: Ondansetron Hydrochloride is a potent and selective antagonist of serotonin 5-HT3 receptors. [, , , , , , , , ] It effectively blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex, to these receptors located in the central nervous system and the gastrointestinal tract. This inhibition effectively prevents nausea and vomiting.

Q2: What are the clinical applications of Ondansetron Hydrochloride?

A2: Ondansetron Hydrochloride is widely used to prevent and treat nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery. [, , , , , , , , , , , , ]

Q3: Are there different administration routes for Ondansetron Hydrochloride?

A3: Yes, research explores various routes beyond the conventional oral and intravenous administration, including orally disintegrating tablets, transdermal patches, nasal sprays, and chewing gums. [, , , , , , , , , , ]

Q4: What is the efficacy of combining Ondansetron Hydrochloride with Dexamethasone?

A4: Studies suggest that combining Ondansetron Hydrochloride with Dexamethasone can significantly improve the control of nausea and vomiting compared to Ondansetron Hydrochloride alone. [, ] This synergistic effect is particularly beneficial for patients undergoing chemotherapy.

Q5: What are the challenges in formulating Ondansetron Hydrochloride?

A5: Ondansetron Hydrochloride exhibits pH-dependent solubility, being highly soluble in acidic environments (stomach) and poorly soluble at higher pH (intestine). [, ] This characteristic poses challenges for controlled release formulations.

Q6: How does the choice of polymers influence the release profile of Ondansetron Hydrochloride from matrix tablets?

A6: Studies demonstrate that incorporating hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) can modify the release of Ondansetron Hydrochloride, achieving controlled drug delivery. [, , , , ] The viscosity and concentration of HPMC, along with the presence of other excipients, significantly influence the drug release kinetics.

Q7: What is the role of superdisintegrants in formulating orally disintegrating tablets of Ondansetron Hydrochloride?

A7: Superdisintegrants, such as Croscarmellose Sodium, Crospovidone, and Sodium Starch Glycolate, play a critical role in facilitating rapid disintegration of orally disintegrating tablets in the oral cavity. [, , , ]

Q8: Can Ondansetron Hydrochloride be formulated for transdermal delivery?

A8: Yes, research explores the use of penetration enhancers, such as terpenes like Nerodilol, Carvone, and Limonene, to improve the transdermal permeation of Ondansetron Hydrochloride. [, ]

Q9: How does the pH of the dissolution medium affect the dissolution rate of Ondansetron Hydrochloride tablets?

A9: The dissolution rate of Ondansetron Hydrochloride tablets is significantly influenced by the pH of the dissolution medium, with faster dissolution observed in acidic environments. [, ] This behavior highlights the importance of considering pH variations in the gastrointestinal tract during formulation development.

Q10: What analytical techniques are commonly employed for the quantification of Ondansetron Hydrochloride?

A10: High-Performance Liquid Chromatography (HPLC) with various detection methods, including UV detection, Diode Array Detection (DAD), and Mass Spectrometry (MS), are widely used for the accurate and sensitive quantification of Ondansetron Hydrochloride in various matrices. [, , , , , ]

Q11: Are there any spectrophotometric methods for the determination of Ondansetron Hydrochloride?

A11: Yes, researchers have developed spectrophotometric methods, including derivative spectrophotometry, for the simple and cost-effective estimation of Ondansetron Hydrochloride in pharmaceutical formulations. [, ]

Q12: How is the stability of Ondansetron Hydrochloride assessed in pharmaceutical formulations?

A12: Stability studies are crucial to ensure the quality and efficacy of Ondansetron Hydrochloride formulations over time. [, , ] These studies involve storing the drug product under controlled conditions of temperature, humidity, and light, and periodically analyzing its chemical and physical characteristics, such as appearance, pH, assay, and related substances, to determine any changes or degradation.

Q13: Is Ondansetron Hydrochloride compatible with other drugs in infusion solutions?

A13: Research investigates the compatibility of Ondansetron Hydrochloride with other drugs commonly used in clinical settings, such as Methylprednisolone Sodium Succinate and Carboplatin. [, ] Compatibility studies assess potential interactions or degradation that may occur when these drugs are mixed in infusion solutions.

Q14: Are there any known incompatibilities of Ondansetron Hydrochloride with other medications?

A14: Yes, studies have shown that Ondansetron Hydrochloride is incompatible with certain medications when mixed in solution, leading to precipitation and reduced drug content. [] Notably, its mixture with Lornoxicam in 0.9% sodium chloride injection has been found to be unstable.

Q15: How does the choice of beverage affect the stability of Ondansetron Hydrochloride when administered orally?

A15: Studies have investigated the stability of Ondansetron Hydrochloride in various beverages, including apple juice, fruit punch, and carbonated drinks, to determine its suitability for oral administration in these vehicles. [] The results showed that Ondansetron Hydrochloride remained stable in most beverages for up to 72 hours.

Q16: Are there ongoing investigations into novel delivery systems for Ondansetron Hydrochloride?

A16: Yes, researchers are actively exploring novel delivery systems, such as mucoadhesive microspheres for intranasal administration, to circumvent the limitations of conventional formulations and enhance drug bioavailability. [, ]

Q17: What is the significance of studying the enantiomeric separation of Ondansetron Hydrochloride?

A17: Ondansetron Hydrochloride possesses chiral centers, meaning it exists as enantiomers, which may exhibit different pharmacological activities. [] Developing chiral separation methods, such as using sulfobutyl ether-β-cyclodextrin as a chiral additive in HPLC, is essential to understand the individual properties and potential therapeutic benefits of each enantiomer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.